molecular formula C8H10N2O2 B12912060 4-Ethyl-6-methylpyrimidine-5-carboxylic acid CAS No. 832090-48-9

4-Ethyl-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B12912060
CAS No.: 832090-48-9
M. Wt: 166.18 g/mol
InChI Key: SRXACMMCFHGABY-UHFFFAOYSA-N
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Description

4-Ethyl-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of ethyl and methyl groups at positions 4 and 6, respectively, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-6-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-ethyl-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methylpyrimidine-5-carboxylic acid
  • 6-Ethylpyrimidine-5-carboxylic acid
  • 2-Amino-4-methylpyrimidine-5-carboxylic acid

Comparison: 4-Ethyl-6-methylpyrimidine-5-carboxylic acid is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

832090-48-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-ethyl-6-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-3-6-7(8(11)12)5(2)9-4-10-6/h4H,3H2,1-2H3,(H,11,12)

InChI Key

SRXACMMCFHGABY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC(=C1C(=O)O)C

Origin of Product

United States

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